molecular formula C16H18OS B3060639 1-Phenoxy-4-phenylthio-butane CAS No. 59950-11-7

1-Phenoxy-4-phenylthio-butane

Cat. No. B3060639
CAS RN: 59950-11-7
M. Wt: 258.4 g/mol
InChI Key: IEFUOVNESVMIQY-UHFFFAOYSA-N
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Description

“1-Phenoxy-4-phenylthio-butane” is a chemical compound with the molecular formula C16H18OS . It is also known as "Benzene,[(4-phenoxybutyl)thio]-" . The molecular weight of this compound is 258.379 .


Synthesis Analysis

The synthesis of compounds similar to “1-Phenoxy-4-phenylthio-butane” involves various methods. For instance, the preparation of 4-phenoxy-phenols involves adding corresponding anilines in liquid or molten state together with aqueous sodium nitrite solution in equimolar amounts to excess HCl . Another method involves the preparation of m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens .


Molecular Structure Analysis

The molecular structure of “1-Phenoxy-4-phenylthio-butane” can be represented by the InChI string: InChI=1S/C16H18OS/c1-3-9-15 (10-4-1)17-13-7-8-14-18-16-11-5-2-6-12-16/h1-6,9-12H,7-8,13-14H2 . This structure is also available as a 2D Mol file .

Scientific Research Applications

Precursor for Thermoelectric Composites

“1-Phenoxy-4-phenylthio-butane” has been used as a precursor for thermoelectric composites . In a study, two complexes, [Cu6I6(L1)3]n (I) and [Cu4I4(L2)2]n (II) (L1 = 1,4-bis (phenylthio)but-2-yne; L2 = 1,4-bis (phenylthio)butane), were prepared as precursors for thermoelectric composites . These composites have potential applications in energy conversion devices.

Synthesis of Coordination Polymers

This compound has been used in the synthesis of coordination polymers . During the preparation of one such complex, an unexpected 3-D polymorph [Cu4I4(L1)2]n (1) with a triclinic space group was obtained . Coordination polymers have potential applications in catalysis, gas storage, and drug delivery.

Antimicrobial Applications

Although not directly mentioned, derivatives of “1-Phenoxy-4-phenylthio-butane” could potentially have antimicrobial applications . Naphthoquinone derivatives, which have similar structures, have been reported to have antimicrobial properties .

Antitumoral Applications

Similarly, derivatives of “1-Phenoxy-4-phenylthio-butane” could potentially have antitumoral applications . Naphthoquinone derivatives have been reported to have antitumoral properties . For example, 2-(butane-1-sulfinyl)-1,4-naphthoquinone (BQ) and 2-(octane-1-sulfinyl)-1,4-naphthoquinone (OQ) have shown anticancer effects on ATTC AGS gastric cancer cells lines .

Synthesis of Other Chemical Compounds

“1-Phenoxy-4-phenylthio-butane” could potentially be used in the synthesis of other chemical compounds . For example, a group led by Zhong published a synthesis method for producing 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol .

Mechanism of Action

Target of Action

Compounds with similar structures have been known to interact with benzylic positions . The benzylic position is a point on a molecule that is directly adjacent to a benzene ring . The role of these targets is to facilitate various chemical reactions, including free radical bromination, nucleophilic substitution, and oxidation .

Mode of Action

The mode of action of 1-Phenoxy-4-phenylthio-butane involves interactions with its targets, leading to changes in the molecular structure. For instance, substitutions at the benzylic position can occur via either SN1 or SN2 pathways . These pathways involve the replacement of a leaving group (in this case, a hydrogen atom) by a nucleophile .

Biochemical Pathways

It’s plausible that the compound could influence pathways involving benzylic positions and related reactions . The downstream effects of these pathways would depend on the specific reactions involved and could potentially include changes in molecular structure and function .

Result of Action

Based on its mode of action, it’s plausible that the compound could induce changes in molecular structure, potentially influencing the function of target molecules .

Action Environment

The action, efficacy, and stability of 1-Phenoxy-4-phenylthio-butane could be influenced by various environmental factors. These might include the presence of other molecules, pH levels, temperature, and the specific characteristics of the biological environment in which the compound is active .

properties

IUPAC Name

4-phenoxybutylsulfanylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18OS/c1-3-9-15(10-4-1)17-13-7-8-14-18-16-11-5-2-6-12-16/h1-6,9-12H,7-8,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEFUOVNESVMIQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCCSC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00208660
Record name Benzene, ((4-phenoxybutyl)thio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00208660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

59950-11-7
Record name Benzene, ((4-phenoxybutyl)thio)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059950117
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, ((4-phenoxybutyl)thio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00208660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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